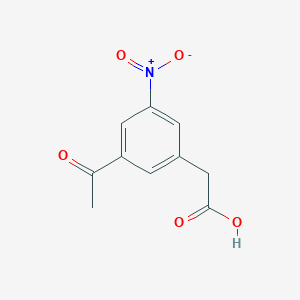
(3-Acetyl-5-nitrophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Acetyl-5-nitrophenyl)acetic acid is an organic compound that belongs to the class of nitrophenylacetic acids It is characterized by the presence of an acetyl group and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by acetylation. The nitration process introduces a nitro group to the phenyl ring, and the acetylation step adds an acetyl group to the desired position on the ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Acetyl-5-nitrophenyl)acetic acid may involve large-scale nitration and acetylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(3-Acetyl-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acids depending on the substituent introduced.
科学的研究の応用
2-(3-Acetyl-5-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Acetyl-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
類似化合物との比較
Similar Compounds
2-Nitrophenylacetic acid: Similar in structure but lacks the acetyl group.
4-Nitrophenylacetic acid: Similar but with the nitro group in a different position.
Phenylacetic acid: Lacks both the nitro and acetyl groups.
Uniqueness
2-(3-Acetyl-5-nitrophenyl)acetic acid is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H9NO5 |
|---|---|
分子量 |
223.18 g/mol |
IUPAC名 |
2-(3-acetyl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-6(12)8-2-7(4-10(13)14)3-9(5-8)11(15)16/h2-3,5H,4H2,1H3,(H,13,14) |
InChIキー |
HAJYIUDAQBWVSH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)

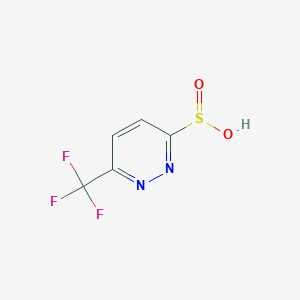
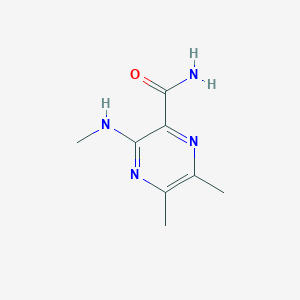

![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
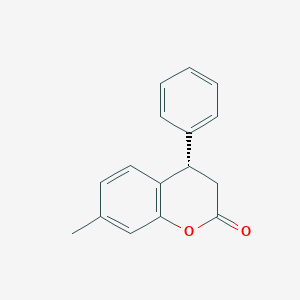
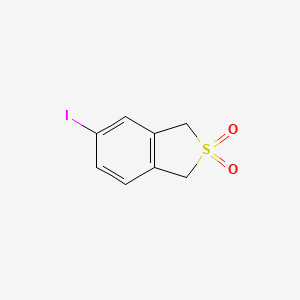
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)





